
PI5P4Ks-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI5P4Ks-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has gained attention due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders. By targeting specific pathways involved in cell signaling, this compound offers a promising avenue for therapeutic intervention.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions
PI5P4Ks-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
PI5P4Ks-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of phosphatidylinositol 5-phosphate 4-kinase gamma in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate biological functions.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, where it targets specific pathways involved in tumor progression.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mécanisme D'action
PI5P4Ks-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol 5-phosphate 4-kinase gamma. This enzyme is involved in the phosphorylation of phosphatidylinositol 5-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a key molecule in cell signaling. By inhibiting this enzyme, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate, thereby affecting various signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
NIH-12848: Another selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma.
NCT-504: A compound with similar inhibitory properties.
Uniqueness
PI5P4Ks-IN-1 is unique due to its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma, which reduces off-target effects and enhances its therapeutic potential. Its distinct binding mode and ability to engage the enzyme in intact cells make it a valuable tool for scientific research and drug development.
Propriétés
Formule moléculaire |
C20H17N3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |
Clé InChI |
SZOWAIVUSZXVEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




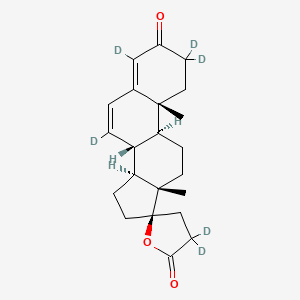
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
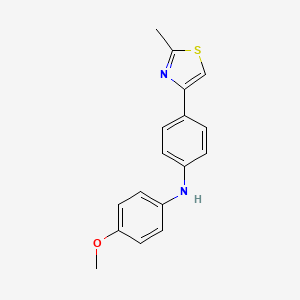


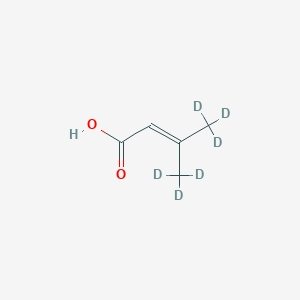

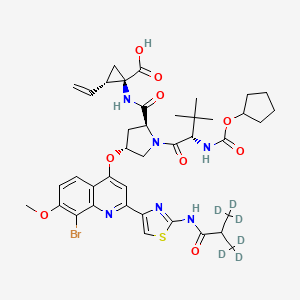

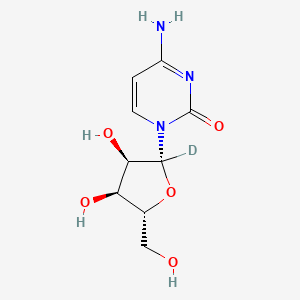
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
